Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate
Overview
Description
Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate typically involves the reaction of o-phenylenediamine with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties.
Scientific Research Applications
Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including bacterial infections and cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
- Ethyl 2-(3-oxo-2,4-dihydro-1H-quinolin-2-yl)acetate
- Ethyl 2-(3-oxo-2,4-dihydro-1H-indol-2-yl)acetate
Uniqueness
Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate is unique due to its specific quinoxaline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6,10,13H,2,7H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGZZFZBNJHEJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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